

In-Depth Technical Guide: 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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Compound of Interest

Compound Name: 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B1311611

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CAS Number: 37663-46-0

This technical guide provides a comprehensive overview of **3H-spiro[isobenzofuran-1,4'-piperidin]-3-one**, a key chemical intermediate in pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological significance, particularly as a scaffold for ligands targeting sigma (σ) and Neuropeptide Y5 (NPY5) receptors.

Physicochemical Properties

The fundamental physicochemical properties of **3H-spiro[isobenzofuran-1,4'-piperidin]-3-one** are summarized in the table below. This data is essential for its application in chemical synthesis and drug design.

Property	Value
CAS Number	37663-46-0 [1]
Molecular Formula	C ₁₂ H ₁₃ NO ₂ [1]
Molar Mass	203.24 g/mol [1]
Density	1.25 g/cm ³ [1]
Melting Point	132-133 °C [1]

Synthesis and Experimental Protocols

While a direct and detailed experimental protocol for the synthesis of **3H-spiro[isobenzofuran-1,4'-piperidin]-3-one** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The following protocol is an adapted method based on the synthesis of related spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones.

Adapted Experimental Protocol: Synthesis of **3H-spiro[isobenzofuran-1,4'-piperidin]-3-one**

This proposed synthesis involves the reaction of a lithiated benzamide with a suitable piperidinone derivative, followed by acidic workup to facilitate cyclization.

Materials:

- N-tert-Butoxycarbonyl-4-piperidone
- 2-Bromobenzamide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A solution of 2-bromobenzamide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

- To this cooled solution, two equivalents of n-butyllithium in hexanes are added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation.
- A solution of N-tert-Butoxycarbonyl-4-piperidone in anhydrous THF is then added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for 2-3 hours.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.
- An aqueous solution of hydrochloric acid is added to the mixture, and it is stirred at room temperature or gently heated to promote cyclization and the removal of the Boc protecting group.
- The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The aqueous layer is then basified with a saturated aqueous solution of sodium bicarbonate.
- The resulting aqueous solution is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **3H-spiro[isobenzofuran-1,4'-piperidin]-3-one** can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Note: This is a proposed synthetic route and may require optimization of reaction conditions, stoichiometry, and purification methods.

Biological Significance and Signaling Pathways

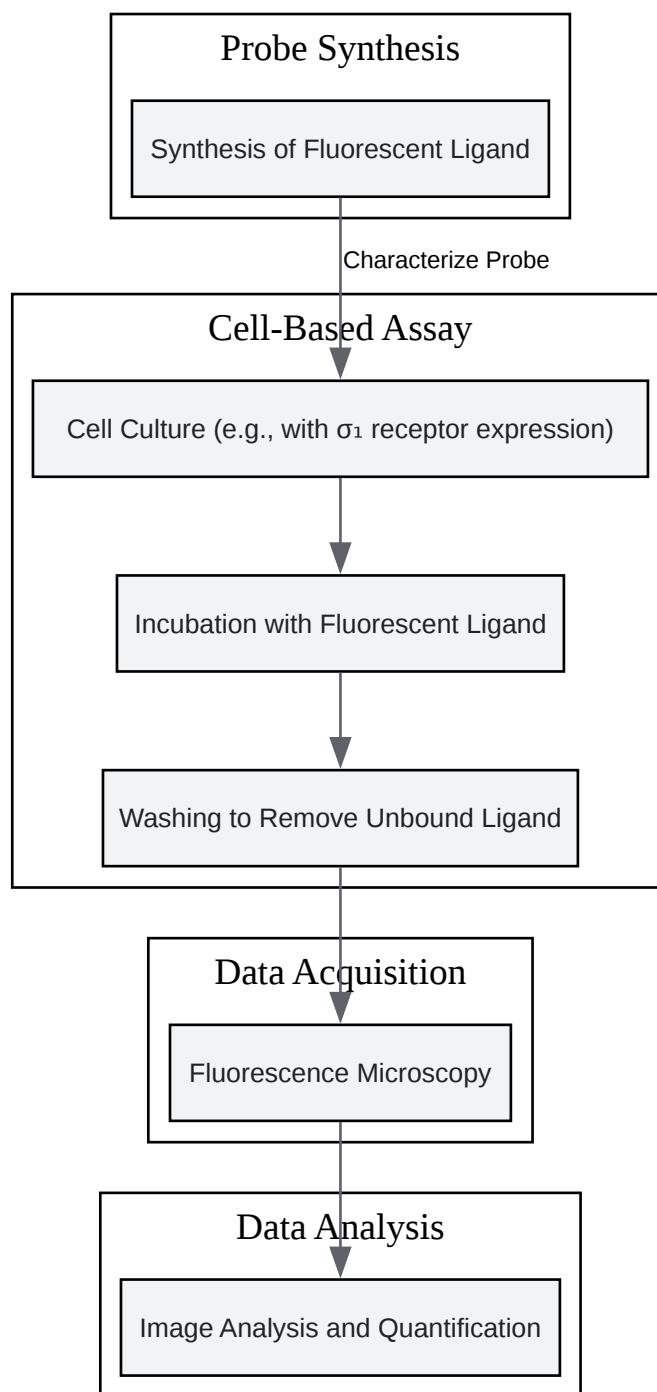
The **3H-spiro[isobenzofuran-1,4'-piperidin]-3-one** scaffold is a crucial component in the development of ligands for various receptors, notably the sigma-1 (σ_1) receptor and the Neuropeptide Y5 (NPY5) receptor. These receptors are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention.

Sigma-1 (σ_1) Receptor Signaling

The σ_1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[2][3][4][5] It plays a critical role in cellular stress responses and modulates intracellular Ca^{2+} signaling.[2][4][5]

Experimental Workflow for Studying σ_1 Receptor Binding

Derivatives of **3H-spiro[isobenzofuran-1,4'-piperidin]-3-one** are often functionalized to create fluorescent probes for studying σ_1 receptor binding and localization. A typical workflow for such an experiment is outlined below.

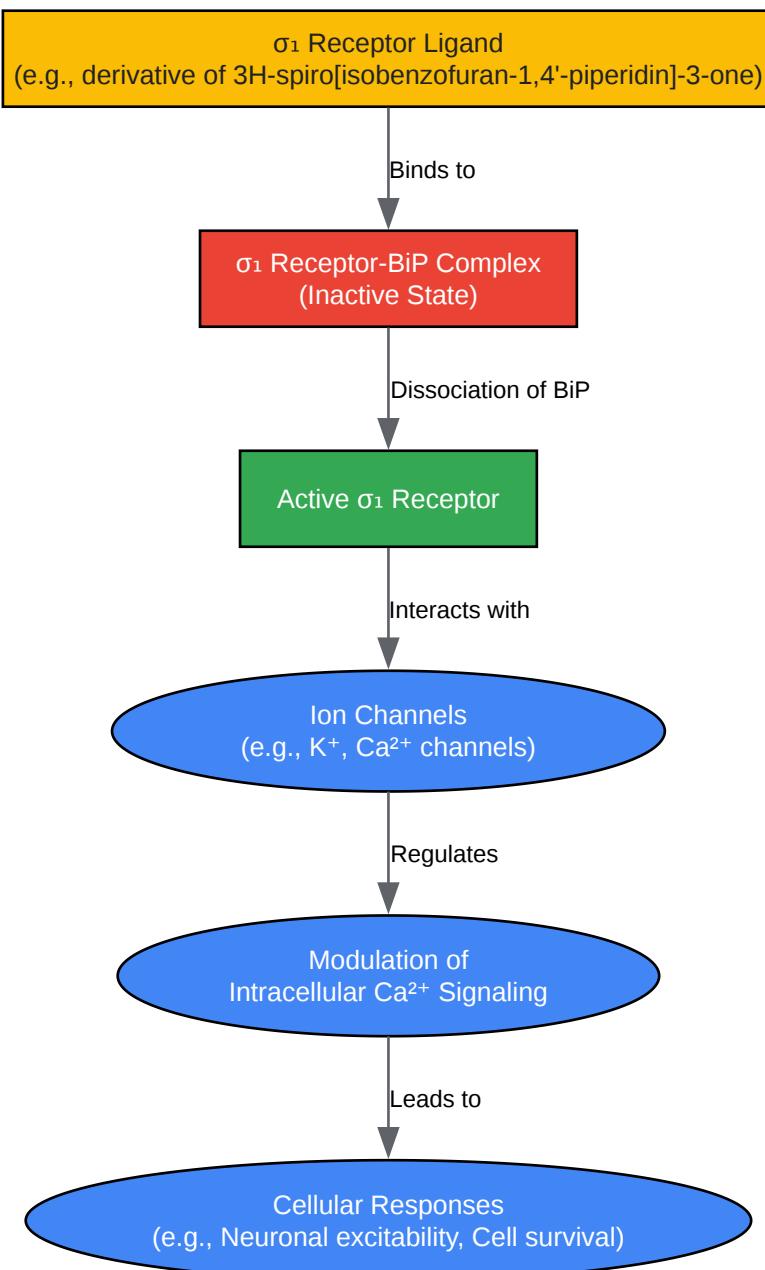


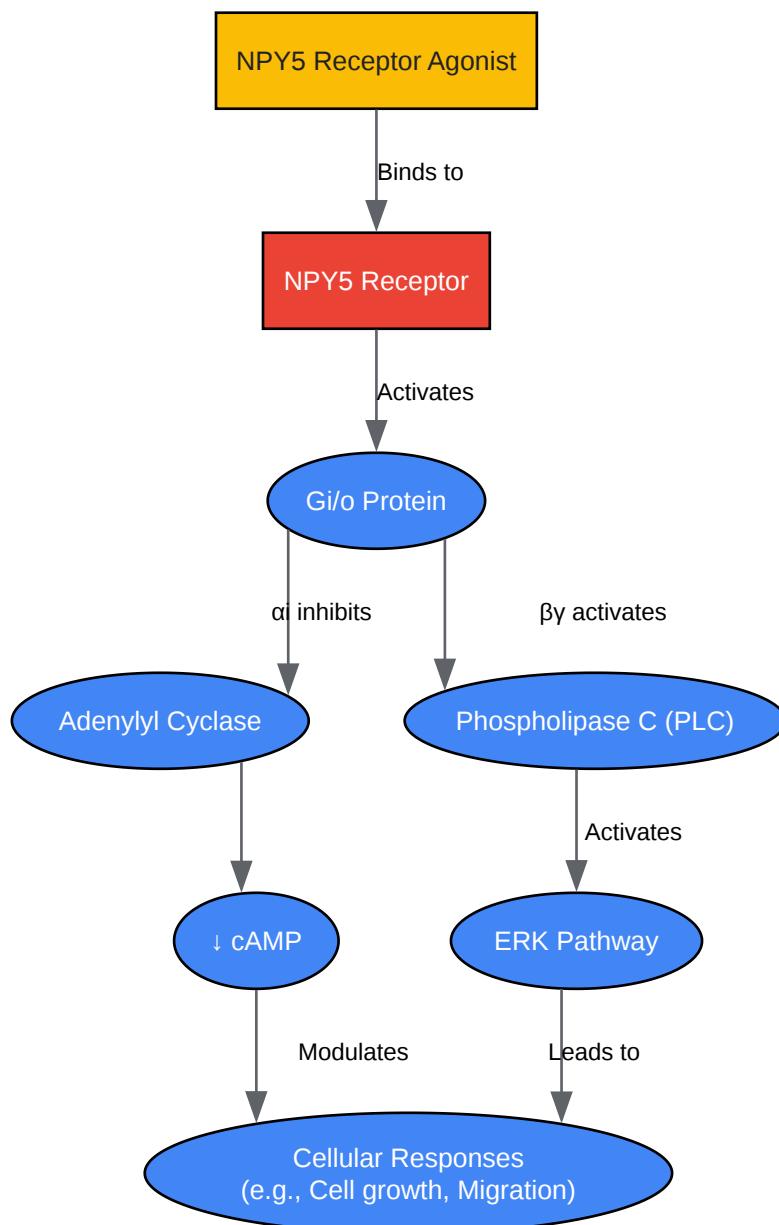
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Experimental workflow for σ_1 receptor binding studies.

Sigma-1 Receptor Signaling Pathway

The σ_1 receptor signaling cascade is initiated by ligand binding, which leads to the dissociation of the receptor from its binding partner, BiP (Binding immunoglobulin Protein). This dissociation allows the σ_1 receptor to interact with various downstream effectors, including ion channels and other signaling proteins, ultimately modulating cellular functions such as neuronal excitability and cell survival.





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